2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate
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Overview
Description
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound with the molecular formula C12H24N2O4. This compound is known for its unique structure, which includes both carbamate and ethylcarbamate functional groups. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-Butyl-2-methyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The carbamate and ethylcarbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. The carbamate groups can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate (Mebutamate): Known for its hypotensive effects by acting on brain stem vasomotor centers.
2-Methyl-1,3-propanediol: Used in polymer and coating applications.
Uniqueness
2-Butyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is unique due to its dual carbamate and ethylcarbamate functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
25385-01-7 |
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Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-ethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(3,8-17-10(13)15)9-18-11(16)14-5-2/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
KLYLIFFVIQXKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(COC(=O)N)COC(=O)NCC |
Origin of Product |
United States |
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